1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobenzyl group, a methyl group, and a carboxamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with nucleic acid synthesis by binding to DNA or RNA, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
- 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Bromobenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZPKPDOFNAHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158499 |
Source
|
Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-48-8 |
Source
|
Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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